![molecular formula C33H32Cl2N2O3 B123491 (4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one CAS No. 153182-55-9](/img/structure/B123491.png)
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one is a complex organic compound with the molecular formula C33H32Cl2N2O3 and a molecular weight of 575.5 g/mol This compound is characterized by its unique diazepinone ring structure, which is substituted with various functional groups, including chlorophenyl and phenylmethyl groups
Preparation Methods
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- involves multiple steps, including the formation of the diazepinone ring and the introduction of the substituent groups. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its effects may include inhibition of enzyme activity or modulation of receptor signaling. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Compared to other similar compounds, 2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- is unique due to its specific substituent groups and the resulting chemical properties. Similar compounds may include other diazepinone derivatives with different substituent groups, which may have different chemical and biological properties .
Properties
CAS No. |
153182-55-9 |
|---|---|
Molecular Formula |
C33H32Cl2N2O3 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32Cl2N2O3/c34-27-17-9-7-15-25(27)21-36-29(19-23-11-3-1-4-12-23)31(38)32(39)30(20-24-13-5-2-6-14-24)37(33(36)40)22-26-16-8-10-18-28(26)35/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
DOUAIUPZABTSSV-ZRTHHSRSSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl)CC5=CC=CC=C5)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl)CC5=CC=CC=C5)O)O |
Key on ui other cas no. |
153182-55-9 |
Synonyms |
2H-1,3-Diazepin-2-one, 1,3-bis[(2-chlorophenyl)methyl]hexahydro-5,6-di hydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


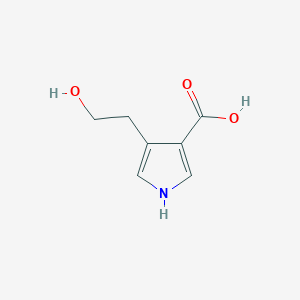
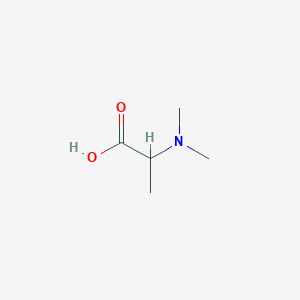
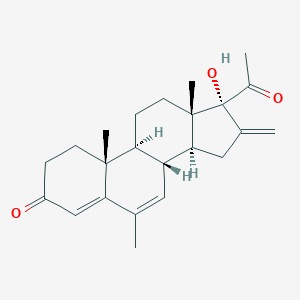
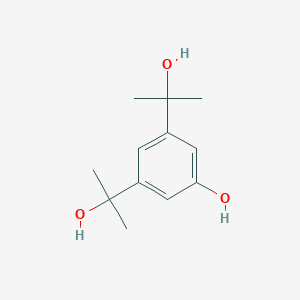

![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)
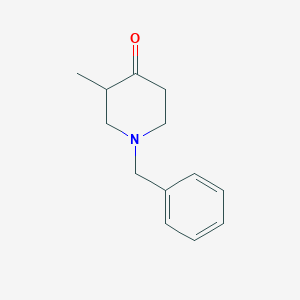
![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)
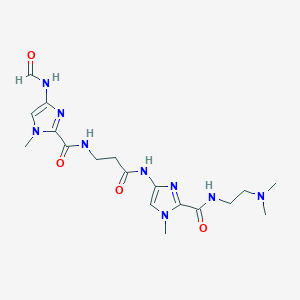
![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)
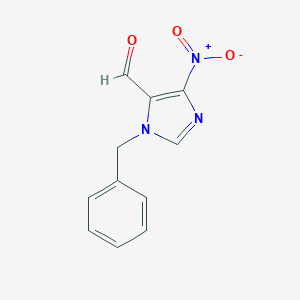

![1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride](/img/structure/B123441.png)

